molecular formula C16H15NO6S B2897309 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine CAS No. 361472-41-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine

Numéro de catalogue B2897309
Numéro CAS: 361472-41-5
Poids moléculaire: 349.36
Clé InChI: ADFPMRGHMHJFMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine, also known as NBQX, is a non-competitive antagonist of the ionotropic glutamate receptor. The compound has been widely used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological processes.

Applications De Recherche Scientifique

Aldose Reductase Inhibition

Research has shown that derivatives of N-(phenylsulfonyl)glycine exhibit significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. For instance, a variety of N-(phenylsulfonyl)-N-phenylglycines demonstrated greater inhibitory activity than the corresponding glycines, suggesting that modifications at the N-phenyl substitution enhance the affinity for aldose reductase. These findings highlight the therapeutic potential of such compounds in managing diabetes-related ocular and neurological diseases (Deruiter, Borne, & Mayfield, 1989).

Glycine Transporter-1 (GlyT-1) Inhibition

Compounds derived from N-(phenylsulfonyl)glycine have been explored for their role in inhibiting Glycine Transporter-1 (GlyT-1), a critical component in modulating synaptic glycine concentrations in the central nervous system. This research avenue suggests potential applications in treating neurological and psychiatric disorders by modulating glycinergic transmission. A study on the design, synthesis, and in vivo efficacy of GlyT-1 inhibitors provides a framework for developing treatments for conditions such as schizophrenia and cognitive disorders (Lindsley et al., 2006).

Serine Proteinase Inhibition

Investigations into the inhibition of serine proteinases by cyclic amides of N alpha-arylsulfonylamidinophenyl-glycines reveal the potential of these compounds in modulating enzymatic pathways involved in coagulation and inflammation. The specificity and potency of these inhibitors against enzymes like trypsin, plasmin, and thrombin underscore their therapeutic value in managing conditions related to abnormal proteinase activity (Stürzebecher, Markwardt, Voigt, Wagner, & Walsmann, 1981).

Cytoprotection and NMDA Receptor Interaction

Compounds structurally related to N-(phenylsulfonyl)glycine have been synthesized for their cytoprotective properties and ability to interact with the N-methyl-D-aspartate (NMDA) receptor, a critical player in neuroprotection and neurodegeneration. These studies offer insights into developing treatments for neurodegenerative diseases and conditions associated with excessive glutamate activity (Buchstaller et al., 2006).

Propriétés

IUPAC Name

2-[benzenesulfonyl(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c18-16(19)11-17(24(20,21)13-4-2-1-3-5-13)12-6-7-14-15(10-12)23-9-8-22-14/h1-7,10H,8-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFPMRGHMHJFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N(CC(=O)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.